molecular formula C22H22O3 B5247648 ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B5247648
M. Wt: 334.4 g/mol
InChI Key: UOGLSKXPKAPSBV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This particular compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic rings.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-3-25-22(24)21-19(17-7-5-4-6-8-17)13-18(14-20(21)23)16-11-9-15(2)10-12-16/h4-12,14,19,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGLSKXPKAPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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